molecular formula C11H15N5O2 B7628274 2-[(1-Tert-butylpyrazolo[3,4-d]pyrimidin-4-yl)amino]acetic acid

2-[(1-Tert-butylpyrazolo[3,4-d]pyrimidin-4-yl)amino]acetic acid

Katalognummer: B7628274
Molekulargewicht: 249.27 g/mol
InChI-Schlüssel: JZUQLYQZINISOX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(1-Tert-butylpyrazolo[3,4-d]pyrimidin-4-yl)amino]acetic acid, also known as TAK-915, is a small molecule drug that has been developed as a potential treatment for neurological disorders such as Alzheimer's disease and schizophrenia. TAK-915 is a highly selective antagonist of the GABA(A) α5 receptor subtype, which is believed to play a key role in cognitive function.

Wirkmechanismus

2-[(1-Tert-butylpyrazolo[3,4-d]pyrimidin-4-yl)amino]acetic acid is a selective antagonist of the GABA(A) α5 receptor subtype, which is predominantly expressed in the hippocampus, a brain region that is critical for learning and memory. By blocking the α5 receptor, this compound enhances the activity of other GABA(A) receptor subtypes, leading to an overall increase in the inhibitory tone in the hippocampus. This results in improved cognitive function, particularly in tasks that require memory and learning.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in both rats and humans. It is rapidly absorbed and distributed to the brain, where it selectively targets the GABA(A) α5 receptor subtype. This compound has also been shown to have a low potential for drug-drug interactions and a low risk of adverse effects.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 2-[(1-Tert-butylpyrazolo[3,4-d]pyrimidin-4-yl)amino]acetic acid is its high selectivity for the GABA(A) α5 receptor subtype, which minimizes off-target effects and reduces the risk of adverse events. This compound is also well-tolerated in both animals and humans, making it a promising candidate for clinical development. However, one of the limitations of this compound is its narrow therapeutic window, which may limit its usefulness in certain patient populations.

Zukünftige Richtungen

There are several potential future directions for the development of 2-[(1-Tert-butylpyrazolo[3,4-d]pyrimidin-4-yl)amino]acetic acid and related compounds. One area of interest is the use of this compound in combination with other drugs, such as cholinesterase inhibitors, to enhance its cognitive effects. Another area of interest is the development of more selective GABA(A) α5 receptor antagonists with improved pharmacokinetic properties and a wider therapeutic window. Finally, there is a need for further research to elucidate the underlying mechanisms of this compound's cognitive-enhancing effects and to identify potential biomarkers for patient selection and monitoring.

Synthesemethoden

The synthesis of 2-[(1-Tert-butylpyrazolo[3,4-d]pyrimidin-4-yl)amino]acetic acid involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the formation of the pyrazolo[3,4-d]pyrimidine ring system, which is achieved through a cyclization reaction. The final product is obtained as a white crystalline solid with high purity and yield.

Wissenschaftliche Forschungsanwendungen

2-[(1-Tert-butylpyrazolo[3,4-d]pyrimidin-4-yl)amino]acetic acid has been extensively studied in preclinical models of cognitive impairment and has demonstrated promising results in improving cognitive function. It has been shown to enhance memory and learning in various animal models, including rats and mice. This compound has also been evaluated in human clinical trials for the treatment of cognitive impairment associated with schizophrenia and Alzheimer's disease.

Eigenschaften

IUPAC Name

2-[(1-tert-butylpyrazolo[3,4-d]pyrimidin-4-yl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O2/c1-11(2,3)16-10-7(4-15-16)9(13-6-14-10)12-5-8(17)18/h4,6H,5H2,1-3H3,(H,17,18)(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZUQLYQZINISOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=NC=NC(=C2C=N1)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.